![molecular formula C6H3ClIN3 B1435605 2-氯-6-碘-7H-吡咯并[2,3-d]嘧啶 CAS No. 1638763-24-2](/img/structure/B1435605.png)

2-氯-6-碘-7H-吡咯并[2,3-d]嘧啶

描述

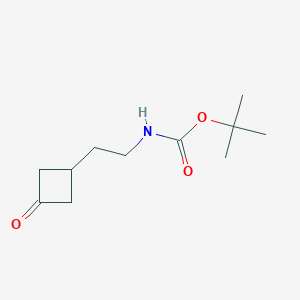

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound. It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the use of a microwave technique as a robust approach for preparation. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The methods for synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine was analyzed using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine include condensation reactions, Cu-catalyzed reactions, and reactions with various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 287–288 °C, and IR (KBr, cm −1): υ (cm −1) 3137 (NH), 1676 (C=O), 1609 (C=N) .科学研究应用

Anticancer Research

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise as potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds, particularly halogenated derivatives, have been synthesized with high yields and exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to known inhibitors such as sunitinib . These findings suggest their potential as effective anticancer therapeutics.

Synthesis of Heterocycles

The compound serves as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines, which are important due to their wide range of biological activities . Methods for synthesizing these heterocycles include Cu-catalyzed reactions, microwave-assisted reactions, and others. The versatility in synthetic approaches allows for the creation of a variety of derivatives with potential biological applications .

Antiviral and Antibacterial Agents

Derivatives of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine have been explored for their antitubercular and antihepatitis C virus activities . The structural framework of these compounds makes them suitable for the development of new drugs targeting various pathogens.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, including Bruton’s tyrosine kinase , serine/threonine kinase Akt1 , and Ca-dependent protein kinase 1 . These enzymes play crucial roles in cellular signaling pathways, and their inhibition can be pivotal in treating diseases like cancer and autoimmune disorders.

Pharmaceutical Intermediates

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, closely related to the compound , is used in the preparation of tyrosine kinase inhibitors . These inhibitors are particularly important in the development of oral signal transducers and activators of transcription 6 (STAT6) inhibitors, which have applications in treating various inflammatory and autoimmune diseases.

Design and SAR Studies

The compound is involved in the design and synthesis of new derivatives for structure-activity relationship (SAR) studies . These studies are crucial for understanding the molecular interactions and properties that contribute to the biological activity of a compound, thereby guiding the development of more potent and selective drugs.

作用机制

Target of Action

The primary target of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is the tyrosine kinase enzyme, specifically the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine acts as an inhibitor of the tyrosine kinase enzyme. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the phosphorylation process. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of tyrosine kinase by 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. The most significant of these is the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA. Inhibition of STAT6 disrupts this pathway, leading to downstream effects such as altered gene expression .

Pharmacokinetics

The compound’s molecular weight (15357 g/mol) and its predicted density (15 g/cm3) suggest that it may have favorable bioavailability .

Result of Action

The inhibition of tyrosine kinase by 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can lead to a variety of molecular and cellular effects. For example, in cancer cells, this inhibition can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a decrease in cell proliferation . At the gene expression level, certain genes such as P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

安全和危害

属性

IUPAC Name |

2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-6-9-2-3-1-4(8)10-5(3)11-6/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKVVMLWLOQVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=NC(=NC=C21)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)

![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)

![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)